molecular formula C21H29NO2 B2375489 N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide CAS No. 1797184-99-6

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide

Cat. No.: B2375489
CAS No.: 1797184-99-6
M. Wt: 327.468
InChI Key: PHUVVRQIEMYWDZ-UHFFFAOYSA-N
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Description

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C21H29NO2 and its molecular weight is 327.468. The purity is usually 95%.
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Scientific Research Applications

Stereochemistry and Analgesic Activity

N-(((1R,3S,5r,7r)-2-methoxyadamantan-2-yl)methyl)-3-phenylpropanamide, as part of a class of substances, has been extensively studied for its analgesic properties and interactions with opioid receptors. Notably, the stereochemistry of these compounds plays a crucial role in their analgesic activity and receptor affinity. For instance, the study by Wang et al. (1995) explores the synthesis of stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, highlighting the significant stereodifferences in analgesic potency and receptor affinity, particularly for the opioid mu receptor (Wang et al., 1995).

Chemical Synthesis and Biological Activities

The chemical synthesis and biological activities of enantiomers and diastereomeric isomers of similar compounds have been a focus of research. Brine et al. (1995) conducted a study on the enantiomers of diastereomeric cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamides. Their work involved synthesizing these isomers and evaluating their binding and pharmacological assays, particularly regarding mu opioid receptor affinity (Brine et al., 1995).

Novel Analgesic Compounds

The search for novel analgesics has led to the exploration of N-phenylpropanamide derivatives. Van Bever et al. (1976) examined a series of N-[4-substituted 1-(2-arylethyl)-4-piperidinyl]-N-phenylpropanamides, revealing their extreme potency as analgesics and high safety margins in rats, compared to traditional analgesics like fentanyl and morphine (Van Bever et al., 1976).

Mechanism of Action

Mode of Action

Based on its structural similarity to other adamantane derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have not been studied in detail. Its bioavailability, half-life, and clearance rate are unknown. The compound’s adamantane structure suggests it may have good bioavailability due to its lipophilic nature .

Properties

IUPAC Name

N-[(2-methoxy-2-adamantyl)methyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-24-21(18-10-16-9-17(12-18)13-19(21)11-16)14-22-20(23)8-7-15-5-3-2-4-6-15/h2-6,16-19H,7-14H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHUVVRQIEMYWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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